Tert-butyl 4-(6,8-difluoro-4-methoxyquinoline-2-carbonyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(6,8-difluoro-4-methoxyquinoline-2-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a quinoline core substituted with fluorine and methoxy groups, and a piperazine ring
Properties
Molecular Formula |
C20H23F2N3O4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
tert-butyl 4-(6,8-difluoro-4-methoxyquinoline-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H23F2N3O4/c1-20(2,3)29-19(27)25-7-5-24(6-8-25)18(26)15-11-16(28-4)13-9-12(21)10-14(22)17(13)23-15/h9-11H,5-8H2,1-4H3 |
InChI Key |
NUPVTVPTWUCGQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC3=C(C=C(C=C3F)F)C(=C2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-(6,8-difluoro-4-methoxyquinoline-2-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and piperazine. The synthetic route may involve:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Introduction of fluorine and methoxy groups: These substitutions can be carried out using electrophilic aromatic substitution reactions.
Coupling with piperazine: The final step involves coupling the substituted quinoline with piperazine under conditions that promote the formation of the desired product. Common reagents include coupling agents like EDCI or DCC, and bases like triethylamine.
Chemical Reactions Analysis
Tert-butyl 4-(6,8-difluoro-4-methoxyquinoline-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Tert-butyl 4-(6,8-difluoro-4-methoxyquinoline-2-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-infective drugs.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6,8-difluoro-4-methoxyquinoline-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The piperazine ring can enhance the compound’s binding affinity to biological targets, increasing its potency. The fluorine atoms can improve the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Tert-butyl 4-(6,8-difluoro-4-methoxyquinoline-2-carbonyl)piperazine-1-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Used as an anti-malarial drug, it also features a quinoline core but lacks the piperazine ring and fluorine substitutions.
Quinine: Another anti-malarial compound with a quinoline core, but with different substituents and lacking the piperazine ring.
Ciprofloxacin: A fluoroquinolone antibiotic that also contains a quinoline core with fluorine substitutions but has a different overall structure.
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique biological properties and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
